Dimyristoylphosphatidylcholine

Phase Transition Differential Scanning Calorimetry Lipid Bilayer

DMPC is the only saturated diacyl-PC (C14:0) in the C14–C18 series with a gel-to-liquid crystalline Tm of ~23°C, enabling fluid-phase bilayers at room temperature without heating. Choose DMPC for fast drug release (53.8% retention at 15 min/37°C), high PAMPA permeability, or atomic-resolution solid-state NMR of membrane proteins. Avoid experimental complexity of heating DPPC/DSPC. Ideal for thermosensitive liposomes and fluid-phase biophysics.

Molecular Formula C36H72NO8P
Molecular Weight 677.9 g/mol
CAS No. 18194-24-6
Cat. No. B053960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimyristoylphosphatidylcholine
CAS18194-24-6
Synonyms1,2 Dimyristoyl glycero 3 phosphorylcholine
1,2 Ditetradecanoyl glycero 3 phosphocholine
1,2 Ditetradecyl glycero 3 phosphocholine
1,2-Dimyristoyl-glycero-3-phosphorylcholine
1,2-Ditetradecanoyl-glycero-3-phosphocholine
1,2-Ditetradecyl-glycero-3-phosphocholine
Dimyristoyllecithin
Dimyristoylphosphatidylcholine
DMCP
DMPC
Molecular FormulaC36H72NO8P
Molecular Weight677.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1
InChIKeyCITHEXJVPOWHKC-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:98+%Physical solid

Dimyristoylphosphatidylcholine (DMPC) CAS 18194-24-6: A Defined C14 Saturated Phosphatidylcholine for Biophysical Research


Dimyristoylphosphatidylcholine (DMPC, CAS 18194-24-6) is a synthetic phosphatidylcholine (PC) with two fully saturated C14:0 acyl chains, yielding a well-defined molecular weight of 677.9 g/mol . As a member of the saturated diacyl-PC homologous series, DMPC undergoes a cooperative main gel-to-liquid crystalline phase transition at approximately 23–24°C [1], a temperature accessible near standard laboratory ambient conditions. This property positions DMPC as a key intermediate between shorter-chain lipids that remain fluid at room temperature and longer-chain analogs that remain in a rigid gel phase [2]. The lipid is widely employed to form liposomes, supported lipid bilayers, and Langmuir monolayers for fundamental studies of membrane biophysics, protein–lipid interactions, and controlled drug release models .

DMPC CAS 18194-24-6: Why DPPC, DSPC, or Other Phosphatidylcholines Cannot Be Assumed Interchangeable


Substituting DMPC with other saturated phosphatidylcholines such as DPPC (C16:0) or DSPC (C18:0) fundamentally alters key biophysical and formulation outcomes because acyl chain length directly dictates the lipid's main phase transition temperature (Tm) and, consequently, its membrane order, permeability, and stability under experimental or physiological conditions [1]. DMPC undergoes its gel-to-liquid crystalline transition at ~23°C, making its bilayer fluid at room temperature but capable of being rigidified with slight cooling [2]. In contrast, DPPC (Tm ~41.5°C) and DSPC (Tm ~52°C) exist predominantly in the gel phase at room temperature, producing more rigid and less permeable bilayers [3]. This disparity leads to orders-of-magnitude differences in drug retention kinetics, passive solute permeability, and lateral lipid mobility, directly impacting the reproducibility of liposomal formulations, biosensor surface preparation, and membrane protein reconstitution efficiency [4].

DMPC (CAS 18194-24-6) vs. DPPC & DSPC: Head-to-Head Quantitative Evidence for Procurement Decisions


Phase Transition Temperature (Tm): DMPC Operates in a Distinct Thermal Regime Relative to DPPC and DSPC

The gel-to-liquid crystalline phase transition temperature (Tm) of DMPC (C14:0) is 23°C, compared to 41.5°C for DPPC (C16:0) and 52°C for DSPC (C18:0), as measured by fluorescence depolarization and enzyme activity assays on hydrated liposomes [1]. This 18.5°C differential versus DPPC and 29°C versus DSPC dictates the physical state of the bilayer at common laboratory (20–25°C) and physiological (37°C) temperatures.

Phase Transition Differential Scanning Calorimetry Lipid Bilayer

Drug Retention Kinetics in Liposomes: DMPC Exhibits the Fastest Release Profile Among C14–C18 Homologs

Liposomes composed of DMPC, DPPC, and DSPC (each with 21% cholesterol) were compared for inulin retention in PBS at 37°C. DMPC liposomes exhibited a significant loss of encapsulated drug within 15 minutes (retention 53.8 ± 4.3%), whereas DPPC liposomes maintained 60.8 ± 8.9% retention after 24 hours, and DSPC liposomes retained 85.2 ± 10.1% after 48 hours [1]. At 4°C, DMPC retention dropped to 47.3 ± 6.9% after 15 minutes, while DSPC remained at 87.1 ± 6.8% after 48 hours.

Liposome Stability Drug Delivery Controlled Release

Passive Drug Permeability Across Lipid Membranes: DMPC Exhibits the Highest Transport Rate in the Homologous Series

In a Parallel Artificial Membrane Permeability Assay (PAMPA), the permeability of verapamil across pure lipid membranes followed the order DMPC > DMPC/DSPC (1:1) > DSPC, with DMPC-based membranes showing permeability values 1.3- to 3.5-fold higher than lecithin-PC controls [1]. The inclusion of DSPC systematically reduced permeability, consistent with the increased chain length and higher membrane order of the C18 lipid.

PAMPA Membrane Permeability Drug Absorption

Membrane Lateral Density Fluctuations: DMPC Bilayers Exhibit the Highest Transmembrane Permeability Index in the Series

Computer simulations of fully hydrated saturated diacyl-PC bilayers (DMPC, DPPC, DSPC) demonstrate that lateral density fluctuations—and the derived transmembrane passive ion permeability—increase as acyl chain length decreases [1]. The response functions (specific heat, lateral compressibility) are highest for DMPC and lowest for DSPC, directly correlating shorter C14 chains with greater bilayer permeability and dynamic heterogeneity.

Membrane Biophysics Ion Permeability Molecular Dynamics

Supported Lipid Bilayer Formation and Spectroscopic Resolution: DMPC Enables High-Resolution MAS NMR of Membrane Proteins

When the β-barrel membrane protein VDAC is reconstituted into DMPC bilayers, it spontaneously forms two-dimensional lipid crystals that yield exceptionally sharp NMR resonances, with 13C line widths of 0.3–0.5 ppm and 15N line widths below 0.5 ppm at 750 MHz [1]. This spectral resolution is superior to that obtained in DMPC liposomes or detergent-solubilized (LDAO) samples, enabling complete backbone and side-chain assignments for the functionally critical N-terminus.

Membrane Protein MAS NMR 2D Crystallization

Monolayer Molecular Packing Area: DMPC Occupies a Larger Limiting Area than DSPC at the Air-Water Interface

π-A isotherm studies of Langmuir monolayers reveal that DMPC (C14) does not form a condensed domain at low surface pressure and exhibits a larger limiting area per molecule than DSPC (C18) [1]. This looser lateral packing is consistent with the shorter acyl chains and higher fluidity of DMPC, directly impacting the compressibility and phase behavior of mixed lipid systems.

Langmuir Monolayer Lipid Packing Surface Pressure

Optimal Use Cases for DMPC (CAS 18194-24-6) Based on Quantitative Differentiation


Ambient-Temperature Biophysical Studies Requiring a Fluid Lipid Bilayer

DMPC's Tm of 23°C places it in the liquid-crystalline phase at standard laboratory temperatures (20–25°C), making it the only saturated diacyl-PC in the C14–C18 series that does not require heating to achieve high lateral mobility [4]. Researchers studying membrane dynamics, lipid–peptide interactions, or enzyme activity on fluid-phase bilayers should select DMPC to avoid the experimental complexity and potential protein denaturation associated with heating DPPC or DSPC to their respective Tm values of 41.5°C and 52°C.

Triggerable or Rapid-Release Liposomal Formulations

The significantly lower drug retention of DMPC liposomes—dropping to 53.8 ± 4.3% within 15 minutes at 37°C compared to >85% retention for DSPC over 48 hours—demonstrates that DMPC is ideally suited for applications where fast or burst release is the design objective [4]. This includes thermosensitive liposomes that exploit the narrow Tm of DMPC for localized hyperthermia-triggered release, as well as in vitro assay systems where rapid equilibration of encapsulated contents with the external medium is required.

High-Throughput Permeability Screening (PAMPA) with Enhanced Sensitivity

DMPC-based artificial membranes in PAMPA assays exhibit the highest permeability in the saturated PC series, with verapamil flux 1.3- to 3.5-fold greater than lecithin-PC controls [4]. This increased permeability enables faster assay times and improved discrimination of highly permeable compounds. Conversely, when screening for compounds expected to have low permeability, a DSPC-based membrane may be preferred to avoid saturation of the acceptor compartment. Selecting DMPC specifically amplifies the permeability signal for moderately lipophilic drugs, enhancing assay dynamic range.

Solid-State NMR Structural Biology of Membrane Proteins

The spontaneous formation of two-dimensional lipid crystals when membrane proteins such as VDAC are reconstituted into DMPC bilayers yields exceptionally sharp NMR line widths (13C: 0.3–0.5 ppm; 15N: <0.5 ppm at 750 MHz), enabling complete backbone and side-chain resonance assignments that are often unattainable in detergent micelles or more disordered liposomal preparations [4]. DMPC is therefore a strategic choice for structural biologists employing magic-angle spinning (MAS) solid-state NMR to determine the atomic-resolution structures of integral membrane proteins in a near-native lipid environment.

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